5-(1-Aminopropyl)-N-cyclopropylpyridin-2-amine
Description
5-(1-Aminopropyl)-N-cyclopropylpyridin-2-amine: is an organic compound that features a pyridine ring substituted with an aminopropyl group and a cyclopropyl group
Properties
Molecular Formula |
C11H17N3 |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
5-(1-aminopropyl)-N-cyclopropylpyridin-2-amine |
InChI |
InChI=1S/C11H17N3/c1-2-10(12)8-3-6-11(13-7-8)14-9-4-5-9/h3,6-7,9-10H,2,4-5,12H2,1H3,(H,13,14) |
InChI Key |
XFUSVOXSZWLDBT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CN=C(C=C1)NC2CC2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Aminopropyl)-N-cyclopropylpyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-2-amine, which is commercially available.
Aminopropylation: The pyridine-2-amine undergoes a reaction with 1-bromopropane in the presence of a base such as potassium carbonate to introduce the aminopropyl group.
Cyclopropylation: The intermediate product is then reacted with cyclopropyl bromide under basic conditions to introduce the cyclopropyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminopropyl group, leading to the formation of imines or amides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aminopropyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products:
Oxidation: Formation of imines or amides.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted aminopropyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Materials Science: It can be used in the synthesis of novel polymers and materials with unique properties.
Biology:
Biochemical Probes: The compound can be used as a probe to study biological processes involving pyridine derivatives.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, providing insights into enzyme mechanisms.
Medicine:
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly for targeting neurological disorders.
Industry:
Chemical Manufacturing: It can be used as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 5-(1-Aminopropyl)-N-cyclopropylpyridin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions with active sites, while the cyclopropyl group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- 1-Aminopropyl-3-methylimidazolium chloride
- 1-Aminopropyl-3-methylimidazolium tetrafluoroborate
- 1-Aminopropyl-3-methylimidazolium bromide
Comparison:
- Structural Differences: While these similar compounds contain the aminopropyl group, they differ in the nature of the heterocyclic ring and the presence of different anions.
- Unique Properties: 5-(1-Aminopropyl)-N-cyclopropylpyridin-2-amine is unique due to the presence of both the cyclopropyl and pyridine rings, which may confer distinct chemical and biological properties.
Biological Activity
5-(1-Aminopropyl)-N-cyclopropylpyridin-2-amine is an organic compound notable for its potential biological activities, particularly in the modulation of neurotransmitter systems. This article explores its biological activity, mechanisms, and potential applications in medicinal chemistry.
Chemical Structure and Properties
5-(1-Aminopropyl)-N-cyclopropylpyridin-2-amine features a cyclopropyl group and a pyridine ring, contributing to its unique properties. The molecular formula is with a molecular weight of approximately 217.31 g/mol. Its structure allows for interactions with various biological targets, particularly those involved in neurological functions.
Neurotransmitter Modulation
Research indicates that 5-(1-Aminopropyl)-N-cyclopropylpyridin-2-amine may act as a modulator of neurotransmitter systems, potentially influencing mood regulation and cognitive functions. This is supported by studies showing that similar compounds can exhibit properties beneficial for treating neurological disorders .
Antimicrobial and Anticancer Properties
In addition to its neuroactive potential, this compound has been investigated for antimicrobial and anticancer activities. Preliminary studies suggest that it may demonstrate significant inhibitory effects against various pathogens and cancer cell lines .
The mechanism of action for 5-(1-Aminopropyl)-N-cyclopropylpyridin-2-amine likely involves:
- Receptor Interaction : Binding to neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
- Enzyme Inhibition : Potential inhibition of enzymes involved in cellular processes, contributing to its anticancer effects.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the uniqueness of 5-(1-Aminopropyl)-N-cyclopropylpyridin-2-amine against structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Cyclopropylpyridin-2-amine | Cyclopropyl group, pyridine ring | Neurotransmitter modulation |
| N-Cyclopropyl-N'-methylpiperazine | Piperidine ring instead of pyridine | Potential antidepressant effects |
| 4-(Aminomethyl)pyridine | Aminomethyl substituent on pyridine | Antimicrobial properties |
This table illustrates how the specific combination of cyclopropyl and pyridine moieties in 5-(1-Aminopropyl)-N-cyclopropylpyridin-2-amine may enhance its ability to penetrate biological membranes and interact effectively with neurotransmitter receptors.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds, providing insights into the potential applications of 5-(1-Aminopropyl)-N-cyclopropylpyridin-2-amine:
-
Antimicrobial Activity : A study demonstrated that similar compounds exhibited potent antimicrobial effects against Gram-positive and Gram-negative bacteria. For instance, one compound showed a zone of inhibition significantly higher than standard antibiotics like azithromycin .
Compound No. Zone of Inhibition (mm) 2 15 ± 0.3 3 NI 4 13 ± 0.2 5 27 ± 0.4 Azithromycin 19 ± 0.3 - Anticancer Studies : In vitro studies indicated that related compounds could inhibit cancer cell proliferation effectively, with certain derivatives showing IC50 values in the low µg/mL range against various cancer cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
